![molecular formula C25H16BrN5O2 B2784126 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207003-68-6](/img/no-structure.png)

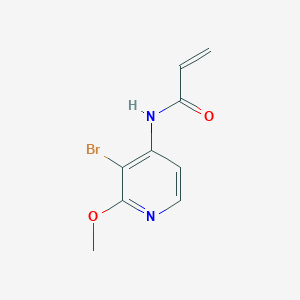

5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

货号 B2784126

CAS 编号:

1207003-68-6

分子量: 498.34

InChI 键: NROSWLITYJJIIA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrazolo[1,5-a]pyrazine-4(5H)-one . Pyrazole derivatives are appreciated to manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .

Synthesis Analysis

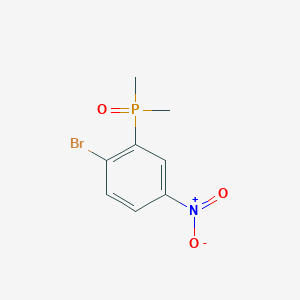

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs 2 CO 3 in methanol and 11 different pyrazolo [1,5-a] pyrazine-4 (5 H )-one derivatives were obtained .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrazine-4(5H)-one scaffold . More detailed structural analysis may require additional data such as crystallographic or spectroscopic data.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives . The exact reaction conditions and mechanisms would need to be determined from the original synthetic procedures.属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-bromobenzonitrile. The second intermediate is 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 1-naphthylamine and ethyl acetoacetate. These two intermediates are then coupled using a coupling agent such as EDCI or DCC to form the final product.", "Starting Materials": [ "4-bromobenzonitrile", "sodium azide", "sulfuric acid", "sodium hydroxide", "1-naphthylamine", "ethyl acetoacetate", "triethylamine", "EDCI or DCC", "DMF or DMSO" ], "Reaction": [ "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid: 4-bromobenzonitrile is reacted with sodium azide in the presence of sulfuric acid to form 4-bromo-2-nitrophenyl azide. This intermediate is then reduced with sodium hydroxide to form 4-bromo-2-aminophenyl azide. The azide group is then converted to a carboxylic acid group by reaction with triethylamine and carbon dioxide. The resulting 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid is obtained as a white solid.", "Synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 1-naphthylamine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(naphthalen-1-yl)pyrazol-5-yl ethyl ketone. This intermediate is then cyclized using sulfuric acid to form 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is obtained as a yellow solid.", "Coupling of intermediates: The two intermediates, 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, are coupled using a coupling agent such as EDCI or DCC in the presence of a solvent such as DMF or DMSO. The resulting product, 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, is obtained as a white solid." ] } | |

CAS 编号 |

1207003-68-6 |

产品名称 |

5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one |

分子式 |

C25H16BrN5O2 |

分子量 |

498.34 |

IUPAC 名称 |

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C25H16BrN5O2/c26-18-10-8-17(9-11-18)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)20-7-3-5-16-4-1-2-6-19(16)20/h1-14H,15H2 |

InChI 键 |

NROSWLITYJJIIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=C(C=C6)Br |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2784060.png)

![1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2784065.png)